N-(4-bromophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN5OS/c1-12(2)18-24-25-19-20(23-15-5-3-4-6-16(15)26(18)19)28-11-17(27)22-14-9-7-13(21)8-10-14/h3-10,12H,11H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGCXYWJOCEUQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazoloquinoxaline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazoloquinoxaline ring system.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using a brominated aromatic compound and a suitable nucleophile.
Thioacetamide Linkage Formation: The final step involves the formation of the thioacetamide linkage, typically through a reaction between an acyl chloride and a thiol derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group or the triazoloquinoxaline moiety.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives of the bromophenyl or triazoloquinoxaline groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds similar to N-(4-bromophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide. Research indicates that triazoloquinoxaline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- Study Findings : A study demonstrated that triazoloquinoxaline derivatives exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by disrupting cellular signaling pathways related to growth and survival .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Compounds with similar frameworks have been shown to exhibit activity against a range of pathogens:
- Case Study : A derivative with a similar structure was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition of bacterial growth .
Neurological Disorders
The unique structural attributes of this compound may offer therapeutic benefits in treating neurological disorders. Research into quinoxaline derivatives has indicated their potential as neuroprotective agents:
- Mechanism of Action : These compounds may modulate neurotransmitter systems and exhibit anti-inflammatory effects in the brain .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including autoimmune conditions. Compounds similar to this one have been investigated for their anti-inflammatory properties:
- Experimental Results : In vitro studies have shown that certain triazoloquinoxaline derivatives can reduce the production of pro-inflammatory cytokines in activated macrophages .
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide
- N-(4-fluorophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide
- N-(4-methylphenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide
Uniqueness
N-(4-bromophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding, affecting the compound’s binding affinity and specificity in biological systems.
Biological Activity
N-(4-bromophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide, identified by CAS number 1358351-50-4, is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are notable for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article will delve into the biological activity of this specific compound, supported by data tables and research findings.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 456.4 g/mol. The structure features a triazoloquinoxaline scaffold that is known for its pharmacological potential.
Anticancer Activity
Research indicates that compounds containing the [1,2,4]triazolo[4,3-a]quinoxaline moiety exhibit significant anticancer activities. For instance:
- Cytotoxicity : Compounds based on this scaffold have shown cytotoxic effects in various cancer cell lines. In a study involving derivatives of [1,2,4]triazolo[4,3-a]quinoxaline, several compounds demonstrated micromolar range activities against human cancer cell lines including A375 melanoma and MDA-MB-231 breast cancer cells. Specifically, one compound from the series exhibited an EC50 value of 365 nM against A375 cells .
Antimicrobial Activity
The triazoloquinoxaline derivatives also possess notable antimicrobial properties:
- Antibacterial and Antifungal : Several studies have reported the antibacterial and antifungal activities of related compounds. For example, derivatives were evaluated against Staphylococcus aureus and exhibited promising results .
Synthesis and Evaluation
A comprehensive study reported the synthesis of various [1,2,4]triazolo[4,3-a]quinoxaline derivatives with promising biological evaluations:
| Compound ID | Activity Type | Cell Line/Pathogen | EC50 (nM) |
|---|---|---|---|
| 16a | Anticancer | A375 melanoma | 3158 |
| 16b | Anticancer | MDA-MB-231 | 3527 |
| 17a | Anticancer | A375 melanoma | 365 |
| - | Antibacterial | Staphylococcus aureus | - |
This table summarizes key findings where certain derivatives exhibited significant activity against cancer cells while also maintaining antibacterial efficacy .
The mechanism by which these compounds exert their anticancer effects often involves:
Q & A
Q. What are the key steps in synthesizing N-(4-bromophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide?
- Methodological Answer : Synthesis involves multi-step organic reactions, including:
Coupling Reactions : Formation of the triazoloquinoxaline core via cyclization under reflux conditions (e.g., using DMF as a solvent at 80–100°C).
Sulfanyl Acetamide Introduction : Thiol-ether linkage formation via nucleophilic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ .
Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol to achieve >95% purity.
- Critical Parameters :
| Step | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Cyclization | DMF | None | 80–100°C | 60–70 |
| Thioether Formation | THF | K₂CO₃ | 50–60°C | 75–85 |
Q. How is structural confirmation performed for this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies protons and carbons in the bromophenyl, triazoloquinoxaline, and acetamide moieties. For example, the isopropyl group shows doublets at δ 1.2–1.4 ppm (CH₃) and a septet at δ 3.5–3.7 ppm (CH) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 500.2) .
- HPLC : Purity assessment using a C18 column (UV detection at 254 nm, acetonitrile/water gradient) .
Q. What preliminary biological screening methods are recommended?
- Methodological Answer :
- Antimicrobial Assays : Disk diffusion or microbroth dilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency.
- Catalyst Selection : Use of phase-transfer catalysts (e.g., TBAB) for thioether formation improves yield to >90% .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) while maintaining yield .
Q. What strategies resolve contradictions in biological activity data?
- Methodological Answer :
- Dose-Response Replicates : Triplicate assays with statistical analysis (e.g., ANOVA) to address variability .
- Targeted Molecular Docking : Computational modeling (AutoDock Vina) to validate interactions with enzymes (e.g., topoisomerase II) and explain discrepancies .
- Metabolite Profiling : LC-MS/MS to identify degradation products affecting bioactivity .
Q. How is crystallographic data obtained and interpreted for this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Crystals grown via vapor diffusion (ethanol/water). SHELXL refines structure parameters (R-factor < 0.05) .
- Key Observations :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Bond Length (C-S) | 1.78 Å |
| Dihedral Angle (Triazoloquinoxaline) | 12.5° |
Q. What advanced techniques elucidate metabolic stability?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubation with liver microsomes (human/rat) and LC-HRMS to track metabolic pathways (e.g., oxidation of the isopropyl group) .
- CYP450 Inhibition Screening : Fluorescent probes (e.g., CYP3A4) to assess drug-drug interaction risks .
Data Contradiction Analysis
Q. How to address conflicting solubility reports in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Profiling : Use shake-flask method with HPLC quantification.
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 25.3 ± 1.2 |
| Ethanol | 8.7 ± 0.5 |
| Hexane | <0.1 |
- Molecular Dynamics Simulations : Predict solvation free energy to rationalize experimental data .
Key Research Gaps and Future Directions
- Structure-Activity Relationship (SAR) : Systematic modification of the bromophenyl and isopropyl groups to enhance potency .
- In Vivo Pharmacokinetics : Oral bioavailability studies in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
